molecular formula C20H29BO4 B13916199 Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate

Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate

Cat. No.: B13916199
M. Wt: 344.3 g/mol
InChI Key: XLQQIVXWZMCKEQ-UHFFFAOYSA-N
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Description

Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronate group, which imparts unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate typically involves the reaction of a phenylboronic acid derivative with a cyclohexane carboxylate ester. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate involves its ability to form stable complexes with various catalysts. In Suzuki-Miyaura cross-coupling reactions, the boronate group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • 4-Pyrazoleboronic acid pinacol ester

Uniqueness

Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate is unique due to its combination of a boronate group with a cyclohexane carboxylate ester. This structure imparts distinct reactivity and stability, making it particularly useful in complex organic syntheses .

Properties

Molecular Formula

C20H29BO4

Molecular Weight

344.3 g/mol

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C20H29BO4/c1-18(2)19(3,4)25-21(24-18)16-11-9-15(10-12-16)20(17(22)23-5)13-7-6-8-14-20/h9-12H,6-8,13-14H2,1-5H3

InChI Key

XLQQIVXWZMCKEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCCC3)C(=O)OC

Origin of Product

United States

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